(6-Isopropoxypyridin-3-yl)boronic acid

Übersicht

Beschreibung

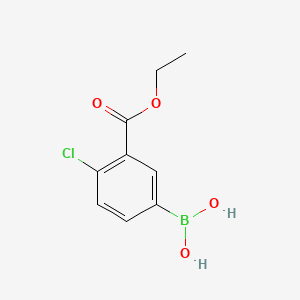

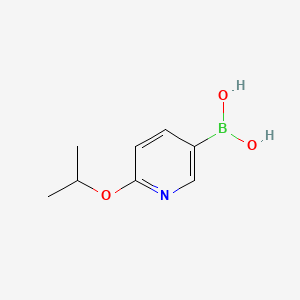

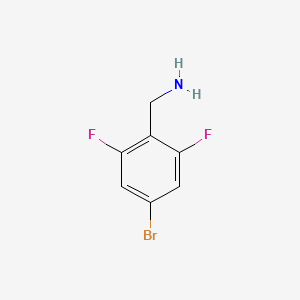

“(6-Isopropoxypyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 870521-30-5 . It has a molecular weight of 181 and its IUPAC name is 6-isopropoxy-3-pyridinylboronic acid . It is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

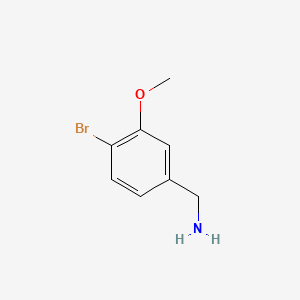

The InChI code for “this compound” is 1S/C8H12BNO3/c1-6(2)13-8-4-3-7(5-10-8)9(11)12/h3-6,11-12H,1-2H3 . This indicates that the compound has a pyridine ring with a boronic acid and an isopropoxy group attached to it.Chemical Reactions Analysis

Boronic acids, including “this compound”, are used in various chemical reactions. They are particularly known for their role in Suzuki-Miyaura cross-coupling reactions . They can also participate in phosphine-free Suzuki-Miyaura cross-coupling reactions and regioselective Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis

“this compound” is a solid compound . The compound is stable under normal conditions and should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Medical Applications

Boronic acids, including derivatives like "(6-Isopropoxypyridin-3-yl)boronic acid," play a significant role in medicinal chemistry and drug discovery. They are incorporated into drugs to enhance potency or improve pharmacokinetics. Boronic acid-based drugs have been approved for various treatments, and many are under clinical trials (Plescia & Moitessier, 2020). Additionally, boronic acid compounds like BODIPY have applications in medical diagnostics and treatment, especially in cancer therapy and bioimaging due to their high fluorescent intensity and low toxicity (Marfin et al., 2017).

Environmental and Material Science

Boronic acids have been explored for their role in environmental applications, such as boron removal in seawater desalination. This process is crucial for producing drinking water from seawater, highlighting the importance of boronic acids in improving public health and safety (Tu et al., 2010). In material science, boronic acids contribute to developing fire retardant and wood preservative treatments, showcasing their versatility in enhancing material properties for outdoor applications (Marney & Russell, 2008).

Analytical Chemistry and Biosensors

Boronic acid sensors with double recognition sites offer improved selectivity and affinity, essential for detecting carbohydrates, ions, and hydrogen peroxide. These sensors exemplify the application of boronic acids in developing chemical sensors with high specificity (Bian et al., 2019).

Agriculture and Plant Science

In agriculture, boronic acids are used to study plant nutrition and develop systems for controlled boron delivery, enhancing plant growth and productivity. This application demonstrates the critical role of boronic acids in supporting sustainable agriculture practices (Asad et al., 2004).

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the boronic acid group is transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, potentially affecting various biochemical pathways depending on the specific compounds produced.

Result of Action

As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, potentially exerting various molecular and cellular effects depending on the specific compounds produced.

Action Environment

The action, efficacy, and stability of (6-Isopropoxypyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of other chemical reagents .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Zukünftige Richtungen

Boronic acids, including “(6-Isopropoxypyridin-3-yl)boronic acid”, have a wide range of applications in various fields such as cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The future directions of research could involve exploring new synthetic methods, studying their reactivity and mechanism of action in more detail, and developing new applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .

Eigenschaften

IUPAC Name |

(6-propan-2-yloxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-6(2)13-8-4-3-7(5-10-8)9(11)12/h3-6,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEOBUJTURUUJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660555 | |

| Record name | {6-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

870521-30-5 | |

| Record name | B-[6-(1-Methylethoxy)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870521-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {6-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boronic acid, B-[6-(1-methylethoxy)-3-pyridinyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate](/img/structure/B591709.png)

![(4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone](/img/structure/B591719.png)